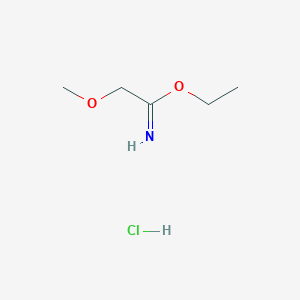
Ethyl 2-methoxyacetimidate hydrochloride
Descripción general
Descripción
Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the formula C5H12ClNO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 2-methoxyacetimidate hydrochloride involves the reaction of ammonia with ethanol at temperatures between -15 to -20℃ . The mixture is stirred at room temperature overnight, then recooled to -15℃. A small amount of solid is removed by filtration, and the filtrate is evaporated to dryness. The residue crystallizes on standing to give the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 2-methoxyacetimidate hydrochloride is represented by the formula C5H12ClNO2. The InChI code for this compound is InChI=1S/C5H11NO2.ClH.Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-methoxyacetimidate hydrochloride are primarily its synthesis reactions. As mentioned earlier, it involves the reaction of ammonia with ethanol at low temperatures .Physical And Chemical Properties Analysis
Ethyl 2-methoxyacetimidate hydrochloride is a white solid . It has a molecular weight of 153.61 . The compound is stored at a temperature of 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Chiral Acetate Equivalents in Aldol-type Condensations
Ethyl N-methoxyacetimidate is utilized in the synthesis of chiral acetate equivalents, demonstrating its crucial role in organic synthesis. For instance, it was metallated with lithium amides and reacted with (-)-(S)-menthyl p-toluenesulfinate to produce (R)-(4-methylphenylsulfinyl)-ethyl-N-methoxy acetimidate. This compound proved effective in aldol-type condensations with various aldehydes, leading to optically active β-hydroxyesters with significant enantiomeric excess (e.e.), showcasing its utility in creating stereochemically complex molecules (Bernardi et al., 1984).
Synthesis of Pyrazines
Ethyl ethoxycarbonylacetimidate hydrochloride, closely related to ethyl 2-methoxyacetimidate hydrochloride, is used in synthesizing pyrazines, indicating its significance in heterocyclic chemistry. It undergoes conversion to ethyl 2-amidino-2-nitrosoacetate or 2-amidino-2-phenylazo-acetate, further reduced and cyclized to yield ethyl 3-aminopyrazine-2-carboxylates. Such transformations underline the versatility of ethyl 2-methoxyacetimidate hydrochloride derivatives in synthesizing complex organic compounds with potential biological activities (Keir et al., 1978).
Anthelmintic Applications
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), a derivative of ethyl 2-methoxyacetimidate hydrochloride, exhibits significant anthelmintic activity. This compound has shown efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs, highlighting its potential in developing new veterinary medicines (Wollweber et al., 1979).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl acetimidate hydrochloride, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, it is currently unknown how these properties might impact the bioavailability of this compound .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Propiedades
IUPAC Name |
ethyl 2-methoxyethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVLJSNTJWBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxyacetimidate hydrochloride | |
CAS RN |
42945-65-3 | |
| Record name | ethyl 2-methoxyethanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)
![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)


![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)


![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)